molecular formula C10H12FNO B1582566 4-Fluoro-N-isopropylbenzamide CAS No. 70001-45-5

4-Fluoro-N-isopropylbenzamide

Cat. No.: B1582566
CAS No.: 70001-45-5
M. Wt: 181.21 g/mol
InChI Key: UAYKRRFVQXRMSI-UHFFFAOYSA-N
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Description

4-Fluoro-N-isopropylbenzamide is an organic compound with the molecular formula C10H12FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and an isopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-isopropylbenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride in dichloromethane to form 4-fluorobenzoyl chloride. This intermediate is then reacted with diisopropylamine in the presence of triethylamine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group of the amide can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: Formation of N-isopropyl-4-fluoroaniline.

    Oxidation: Introduction of hydroxyl or carboxyl groups on the benzene ring.

Scientific Research Applications

4-Fluoro-N-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The isopropyl group provides steric hindrance, influencing the compound’s overall activity and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Fluorobenzamide
  • N-isopropylbenzamide
  • 4-Fluoro-N-methylbenzamide

Comparison: 4-Fluoro-N-isopropylbenzamide is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs. The fluorine atom also contributes to the compound’s ability to form strong hydrogen bonds and dipole interactions, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

4-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKRRFVQXRMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349953
Record name 4-Fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70001-45-5
Record name 4-Fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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